molecular formula C19H21NO4S B2680509 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327173-75-0

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2680509
CAS No.: 1327173-75-0
M. Wt: 359.44
InChI Key: WPKWAZMHEPALPO-AQTBWJFISA-N
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Description

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
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Properties

IUPAC Name

methyl (Z)-3-(4-ethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-4-15-7-9-16(10-8-15)20-13-18(19(21)24-3)25(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKWAZMHEPALPO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₃S
  • Molecular Weight : 345.4 g/mol

The compound features an acrylic acid derivative with an ethyl and a sulfonyl group attached to aromatic rings, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, indicating potential as an antibacterial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines, specifically focusing on the MCF-7 breast cancer cell line. The results indicated:

Concentration (µM)Cell Viability (%)
0.185
170
1045
5025

These findings suggest a dose-dependent cytotoxic effect on MCF-7 cells, with significant inhibition observed at higher concentrations.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disc diffusion method. The results are summarized in the following table:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Pseudomonas aeruginosa10

These results indicate that this compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit specific enzymes. For instance, it was evaluated for its inhibitory effects on carbonic anhydrase II (hCA II), with findings showing:

Concentration (µM)Inhibition (%)
0.530
150
580

This data highlights the compound's potential as an enzyme inhibitor, which could have implications for therapeutic applications.

Case Studies and Literature Review

In a comprehensive review of similar compounds, derivatives containing sulfonamide groups have been associated with various biological activities, including anticancer and antimicrobial effects. The presence of aromatic rings in these compounds often correlates with enhanced biological activity due to increased lipophilicity and molecular interactions with biological targets.

Q & A

Q. Advanced: How do crystallographic parameters (e.g., dihedral angles) influence the compound’s reactivity?

  • Dihedral Angle Analysis : For example, a 82.9° angle between aromatic rings in similar acrylates reduces steric hindrance, enabling nucleophilic attack at the α,β-unsaturated carbonyl .
  • Hydrogen Bond Networks : Stabilize transition states in reactions. Molecular dynamics simulations can model how lattice constraints affect reactivity .

Basic: What spectroscopic methods validate the compound’s purity and functional groups?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies sulfonyl (δ ~7.5 ppm for aromatic protons) and acrylate ester (δ ~3.8 ppm for OCH₃). NOESY confirms Z/E isomerism .
  • IR : Peaks at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~1250 cm⁻¹ (C-N) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Advanced: How can computational methods (e.g., DFT) complement experimental data?

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD data to validate bond lengths/angles. Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Basic: What synthetic routes are feasible for introducing the sulfonyl group?

Methodological Answer:

  • Sulfonation : React 4-methylbenzenesulfonyl chloride with acrylate intermediates under basic conditions (e.g., pyridine) .
  • Safety : Use fume hoods due to sulfonyl chloride’s irritant properties; monitor exothermic reactions .

Q. Advanced: How to optimize regioselectivity in sulfonamide formation?

  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 0°C favors kinetic products) or use directing groups (e.g., Lewis acids) to enhance selectivity .

Basic: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for sulfonamides) .
  • pH Stability Studies : Monitor hydrolysis of the acrylate ester in buffered solutions (pH 1–13) via HPLC .

Q. Advanced: What mechanisms drive degradation pathways?

  • Hydrolysis Kinetics : Use Arrhenius plots to model ester hydrolysis activation energy. LC-MS identifies degradation byproducts (e.g., carboxylic acids) .

Basic: How to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence-based protocols. IC₅₀ values quantify potency .
  • Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., sulfonyl group interacting with catalytic residues) .

Q. Advanced: How do stereoelectronic effects influence bioactivity?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Bulky groups (e.g., 4-ethylphenyl) may enhance hydrophobic interactions .

Basic: What chromatographic methods separate isomers or impurities?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients. Monitor at 254 nm (aromatic absorption) .
  • Chiral Separations : Employ cellulose-based columns for enantiomers .

Q. Advanced: How to resolve overlapping peaks in complex mixtures?

  • 2D-LC : Orthogonal separation (e.g., ion-exchange followed by reversed-phase) improves resolution .

Basic: How to analyze intermolecular interactions in the solid state?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. Advanced: Can crystal engineering modulate solubility?

  • Co-Crystallization : Design co-crystals with carboxylic acids to enhance aqueous solubility via H-bond networks .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • Ventilation : Mandatory for volatile sulfonyl chlorides .
  • PPE : Gloves, goggles, and lab coats prevent skin/eye contact .

Q. Advanced: How to mitigate risks in scale-up?

  • Process Hazard Analysis (PHA) : Identify exothermic reaction risks using DSC. Implement quench systems for emergencies .

Basic: How to confirm the Z-configuration of the acrylate?

Methodological Answer:

  • NOESY NMR : Cross-peaks between vinyl protons and adjacent groups confirm spatial proximity .

Q. Advanced: Does isomerism affect material properties (e.g., polymerizability)?

  • Kinetic Studies : Z-isomers polymerize slower than E-forms due to steric hindrance; monitor via real-time FTIR .

Basic: How to address contradictory crystallographic data in literature?

Methodological Answer:

  • Cross-Validation : Compare with alternative techniques (e.g., PXRD, solid-state NMR) .

Q. Advanced: How do lattice solvents impact structural reports?

  • Solvent Screening : Crystallize in different solvents (e.g., DMSO vs. chloroform) to assess polymorphism .

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